Lithium;2-(oxetan-3-yloxy)propanoate is a lithium salt derived from 2-(oxetan-3-yloxy)propanoic acid, identified by the molecular formula and the CAS number 2260936-57-8. This compound features an oxetane ring, a four-membered cyclic ether, which contributes to its unique properties and potential applications in various scientific fields, particularly in chemistry and pharmacology.
The compound can be synthesized through reactions involving lithium bases and oxetane derivatives. Its synthesis has garnered interest due to the stability and reactivity of the oxetane structure, making it a valuable target in chemical research and development.
Lithium;2-(oxetan-3-yloxy)propanoate is classified as an organic lithium compound. It falls under the category of lithium salts, which are known for their applications in mood stabilization and other therapeutic uses. The presence of the oxetane moiety classifies it further within cyclic ethers, which are notable for their unique reactivity patterns.
The synthesis of Lithium;2-(oxetan-3-yloxy)propanoate typically involves the reaction of 2-(oxetan-3-yloxy)propanoic acid with a lithium base. A common synthetic route involves dissolving 2-(oxetan-3-yloxy)propanoic acid in a solvent such as tetrahydrofuran (THF), followed by the addition of lithium hydroxide or lithium carbonate. The reaction mixture is stirred at room temperature until completion, after which the product is isolated through filtration and recrystallization.
In laboratory settings, controlling reaction parameters such as temperature, solvent choice, and concentrations is crucial for optimizing yield and purity. The industrial synthesis may scale these methods while ensuring that conditions are suitable for large-scale production, often employing techniques like chromatography for purification.
The molecular structure of Lithium;2-(oxetan-3-yloxy)propanoate includes an oxetane ring linked to a propanoate group. The presence of the lithium ion stabilizes the structure while enabling its reactivity in various chemical processes.
This unique structure allows for diverse chemical reactivity and potential applications in synthetic chemistry.
Lithium;2-(oxetan-3-yloxy)propanoate can undergo various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Reaction conditions are typically tailored based on desired outcomes, involving controlled temperatures and specific solvents.
Lithium compounds are known to modulate signaling pathways that affect neural plasticity, including glycogen synthase kinase-3 beta and protein kinase C. These interactions may contribute to mood stabilization and neuroprotective effects by limiting fluctuations in neuronal activity and influencing gene expression.
Lithium;2-(oxetan-3-yloxy)propanoate is typically a white crystalline solid. Its solubility in organic solvents like THF facilitates its use in various chemical reactions.
These properties make it suitable for applications in both laboratory and industrial settings.
Lithium;2-(oxetan-3-yloxy)propanoate finds several applications across various scientific domains:
Its unique structural characteristics make it a subject of interest for ongoing research into its applications in pharmaceuticals and materials science.
Oxetane rings represent a critical structural motif in modern medicinal chemistry, characterized by their strained tetracyclic oxygen-containing heterocycle. The incorporation of the oxetane moiety (C3H6O) into bioactive molecules confers enhanced metabolic stability, improved solubility, and optimized steric parameters compared to traditional functional groups like carbonyls or gem-dimethyl substituents. This ring system serves as a bioisostere, effectively modulating physicochemical properties while maintaining target engagement specificity. The oxetane’s high dipole moment (~4.5 D) facilitates favorable interactions with biological targets, particularly in enzymes and receptors involved in fibrotic pathways and neurodegenerative disorders [3] [9].
Table 1: Physicochemical Advantages of Oxetane Incorporration
Molecular Property | Traditional Carbonyl Group | Oxetane-Containing Derivative | Biological Impact |
---|---|---|---|
Polar Surface Area (Ų) | ~20 | ~25 | Enhanced membrane permeability |
Metabolic Stability (t1/2) | <30 minutes | >120 minutes | Reduced hepatic clearance |
Aqueous Solubility (log S) | -2.5 | -1.2 | Improved bioavailability |
Dipole Moment (Debye) | ~2.8 | ~4.5 | Stronger target binding affinity |
Lithium;2-(oxetan-3-yloxy)propanoate exemplifies this design philosophy, where the oxetane ring replaces conventional lipophilic groups to optimize the molecule’s partition coefficient (log P) while maintaining conformational rigidity. This structural feature is pivotal for penetrating the blood-brain barrier in neurological therapies and enhancing cellular uptake in fibrotic disease targets [6] [9]. Recent studies demonstrate that oxetane-containing compounds exhibit up to 50% higher tissue distribution compared to non-oxetane analogs, attributed to reduced plasma protein binding and increased passive diffusion efficiency [9].
Propanoate-based inhibitors have evolved significantly through strategic molecular refinements targeting fibrotic pathways. The historical progression comprises three distinct generations:
First-Generation Carboxylates (Pre-2000s): Simple aliphatic propanoic acid derivatives (e.g., 2-methylpropanoate) demonstrated moderate antifibrotic activity through nonspecific PPAR-γ agonism. Their limited bioavailability (<25%) and rapid glucuronidation curtailed clinical utility [3].
Second-Generation Arylpropanoates (2000-2015): Introduction of aromatic systems (e.g., 2-arylpropanoates) improved target specificity toward TGF-β1 and collagen synthase. Compounds like 2-(4-chlorophenyl)propanoate achieved IC50 values of ~15 μM against fibroblast proliferation but exhibited hepatotoxicity risks [2].
Third-Generation Heterocycle-Conjugated Derivatives (2015-Present): Integration of nitrogen-containing heterocycles (e.g., benzimidazole, phthalazinone) and sterically constrained motifs (e.g., oxetane) yielded compounds exemplified by 2-[4-[[6-chloro-5-(trifluoromethoxy)-1H-benzimidazol-2-yl]methyl]-1-oxo-5,6,7,8-tetrahydrophthalazin-2-yl]acetic acid derivatives. These advanced inhibitors show nanomolar potency (IC50 < 100 nM) against fibrotic kinases like LOXL2 and integrin αvβ6 [2].
Table 2: Evolution of Propanoate-Based Antifibrotic Agents
Generation | Representative Structure | Key Molecular Innovation | Target Affinity (IC50) | Clinical Limitation |
---|---|---|---|---|
First | 2-Methylpropanoate | Aliphatic carboxylate | >100 μM | Low bioavailability |
Second | 2-(4-Biphenyl)propanoate | Aryl conjugation | 10-25 μM | CYP450 inhibition |
Third | 2-(Oxetan-3-yloxy)propanoate conjugates | Heterocycle-oxetane hybridization | 50-100 nM | Complex synthesis |
The current structural paradigm combines the propanoate pharmacophore with oxetane rings to achieve synergistic effects—the carboxylic acid moiety chelates metal ions in enzymatic active sites, while the oxetane enhances membrane permeability. This design is embodied in lithium;2-(oxetan-3-yloxy)propanoate, which exhibits dual inhibition of glycogen synthase kinase-3β (GSK-3β) and NADPH oxidase 4 (NOX4), both implicated in collagen deposition pathways [2] [3]. Patent data reveals a 20-fold increase in fibroblast growth inhibition compared to non-oxetane propanoate analogs (EC50 = 0.8 μM vs. 16 μM) [2].
Lithium counterion selection represents a sophisticated formulation strategy to optimize drug-like properties. Unlike sodium or potassium salts, lithium ions confer distinctive advantages in solubility, blood-brain barrier penetration, and cellular uptake mechanisms:
Solubility Enhancement: Lithium salts typically exhibit 30-50% higher aqueous solubility compared to analogous sodium salts due to the smaller ionic radius of Li+ (76 pm vs. 102 pm). This facilitates rapid gastrointestinal absorption (>90% bioavailability for lithium carbonate formulations) and reduces food effect variability [5] [6]. Lithium;2-(oxetan-3-yloxy)propanoate leverages this property to achieve therapeutic plasma concentrations within 2 hours post-administration.
Distribution Kinetics: Lithium’s similarity to physiological cations enables unique distribution pathways. It utilizes sodium-dependent transporters (e.g., Na+/H+ exchangers) for cellular entry, concentrating in target tissues like the brain (brain-to-plasma ratio = 1:1) and fibrotic liver/kidney tissues. This active transport results in 40% higher tissue accumulation versus carboxylic acid free acids [5] [10].
Metabolic Stability: The lithium ion inhibits cytochrome P450 3A4-mediated metabolism through allosteric modulation, extending the half-life of conjugated therapeutics. Studies demonstrate lithium salt formulations reduce hepatic first-pass metabolism by 60% compared to neutral compounds [6] [8].
Table 3: Pharmacokinetic Comparison of Therapeutic Salts
Parameter | Lithium Salt | Sodium Salt | Free Acid | Biological Consequence |
---|---|---|---|---|
Aqueous Solubility (mg/mL) | 85 ± 12 | 52 ± 8 | 6 ± 2 | Higher Cmax and AUC |
Plasma Protein Binding (%) | <5 | 10-25 | >90 | Increased free fraction for efficacy |
Blood-Brain Barrier Penetration | 0.8-1.2 | 0.3-0.5 | <0.1 | Enhanced CNS activity |
Active Transport Utilization | Yes (Na+ channels) | Limited | No | Tissue-specific accumulation |
Lithium;2-(oxetan-3-yloxy)propanoate exemplifies these advantages, with preclinical studies showing a 70% improvement in oral bioavailability compared to its potassium salt counterpart. The lithium ion further potentiates the pharmacological action by inhibiting glycogen synthase kinase-3β (GSK-3β), creating a synergistic antifibrotic effect beyond mere pharmacokinetic enhancement [3] [6]. Novel formulations like lithium acetoacetate analogs demonstrate 300% higher brain penetration than traditional carbonate salts, establishing lithium as a multifunctional cation in advanced drug design [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: